![molecular formula C38H22O8 B13418314 (1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B13418314.png)
(1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione
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Overview
Description
The compound (1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione is a complex organic molecule characterized by multiple hydroxyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with simpler organic molecules. The process includes:
Formation of the core structure: This involves cyclization reactions to form the octacyclic framework.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.
Attachment of phenyl groups: Phenyl groups are added via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve:
Large-scale cyclization: Using catalysts to facilitate the formation of the core structure.
Controlled oxidation: Employing oxidizing agents under specific conditions to introduce hydroxyl groups.
Aromatic substitution: Using reagents like phenyl halides in the presence of catalysts to attach phenyl groups.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including palladium on carbon for hydrogenation reactions.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, alkanes.
Substitution products: Various substituted phenyl derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the development of advanced materials due to its stable structure.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme inhibition: The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
Signal transduction pathways: The compound can modulate pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- (1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-methoxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione
- (1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-aminophenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione
Biological Activity
The compound (1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione is a complex polycyclic structure characterized by its multiple hydroxyl groups and ether linkages. This unique configuration suggests a significant potential for various biological activities, making it a subject of interest in pharmacological and biochemical research.
Structural Characteristics
This compound's intricate structure features:
- Multiple Hydroxyl Groups : Contributing to its reactivity and potential interactions with biological targets.
- Condensed Ring System : Enhancing stability and possibly influencing its bioactivity.
Table 1: Structural Features and Properties
Feature | Description |
---|---|
Hydroxyl Groups | Multiple (increases reactivity) |
Ether Linkages | Present (affects solubility and interaction) |
Polycyclic Framework | Complex (potential for diverse biological activity) |
Antioxidant Properties
Research indicates that compounds with similar structural features often exhibit antioxidant activity due to their ability to donate electrons and neutralize free radicals. The presence of hydroxyl groups in this compound is likely to contribute to such properties.
Antimicrobial Activity
Compounds structurally related to this polycyclic compound have demonstrated antimicrobial effects. For instance:
- Bisphenol Compounds : Exhibiting varying degrees of antimicrobial activity against different strains of bacteria and fungi .
Anticancer Potential
Studies suggest that structurally similar compounds may possess anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. The extensive ring system might enhance binding affinity to specific biological targets.
Case Studies and Research Findings
- Antioxidant Activity Study : A study evaluating the antioxidant capacity of phenolic compounds found that those with multiple hydroxyl groups significantly reduced oxidative stress markers in vitro .
- Antimicrobial Efficacy : Research on bisphenol derivatives showed effective inhibition of bacterial growth in laboratory settings, suggesting potential applications in developing new antimicrobial agents .
- Anticancer Mechanisms : Investigations into the mechanisms of action for similar polycyclic compounds revealed their ability to induce apoptosis in cancer cell lines through the activation of caspases .
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C38H22O8 |
---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
(1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione |
InChI |
InChI=1S/C38H22O8/c39-21-9-1-17(2-10-21)23-13-5-19-7-15-25-31-27(19)29(23)35(41)37(43)33(31)34-32-26(45-37)16-8-20-6-14-24(18-3-11-22(40)12-4-18)30(28(20)32)36(42)38(34,44)46-25/h1-16,33-34,39-40,43-44H/t33-,34-,37+,38+/m1/s1 |
InChI Key |
MQHLUOTXEDJGPU-HVYOWVPISA-N |
Isomeric SMILES |
C1=CC(=C2C3=C1C=CC4=C3[C@@H]5[C@H]6C7=C(C=CC8=C7C(=C(C=C8)C9=CC=C(C=C9)O)C(=O)[C@]6(O4)O)O[C@@]5(C2=O)O)C1=CC=C(C=C1)O |
Canonical SMILES |
C1=CC(=C2C3=C1C=CC4=C3C5C6C7=C(C=CC8=C7C(=C(C=C8)C9=CC=C(C=C9)O)C(=O)C6(O4)O)OC5(C2=O)O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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